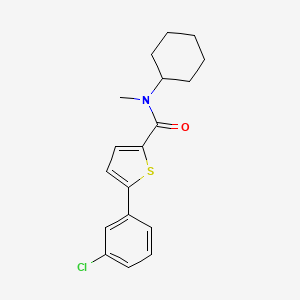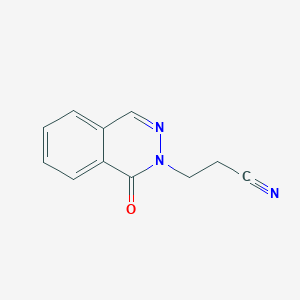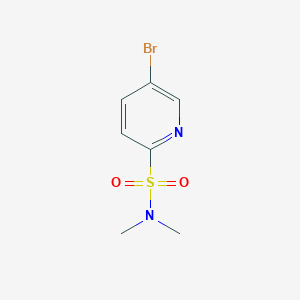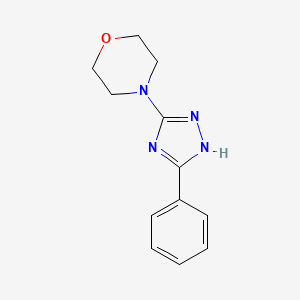![molecular formula C10H17N3 B7561097 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7561097.png)
3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolopyridine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it has been reported to act as a positive allosteric modulator of GABA receptors. GABA receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of GABA receptors leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. Positive allosteric modulators of GABA receptors enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. This compound has been reported to have anticonvulsant, anxiolytic, and sedative properties. It has also been shown to enhance the activity of GABA receptors in the brain. Additionally, this compound has been reported to have nootropic properties, improving cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is its potential use as a ligand for GABA receptors. This compound has been reported to have high affinity for GABA receptors and could be used as a probe for the study of GABA receptor function. Additionally, this compound has been shown to have nootropic properties, making it a potential candidate for the development of cognitive enhancers.
One of the limitations of this compound is its potential toxicity. This compound has been reported to have a narrow therapeutic window, meaning that the dose required for therapeutic effects is close to the dose that can cause toxicity. Additionally, the long-term effects of this compound on the brain and other organs are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine. One direction is the development of more potent and selective ligands for GABA receptors. This could lead to the development of drugs for the treatment of anxiety, depression, and epilepsy. Another direction is the study of the long-term effects of this compound on the brain and other organs. This could help to determine the safety of this compound for use in humans. Additionally, the nootropic properties of this compound could be further explored for the development of cognitive enhancers.
In conclusion, this compound is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. Future research on this compound could lead to the development of drugs for the treatment of anxiety, depression, and epilepsy, as well as cognitive enhancers.
Synthesemethoden
The synthesis of 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine has been reported in the literature. One of the methods involves the reaction of 5-aminopyridine-3-carboxylic acid with tert-butyl isocyanide in the presence of triethylamine and acetic anhydride. The resulting product is then treated with hydrazine hydrate to yield this compound. This synthesis method has been optimized and can be carried out in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine has been studied for its potential applications in scientific research. This compound has been reported to have anticonvulsant, anxiolytic, and sedative properties. It has also been studied for its potential use as a ligand for GABA receptors. GABA receptors are important targets for the development of drugs for the treatment of anxiety, depression, and epilepsy. Additionally, this compound has been studied for its potential use as a probe for the study of GABA receptors.
Eigenschaften
IUPAC Name |
3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)9-12-11-8-6-4-5-7-13(8)9/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMWRZZFTBZMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![phenacyl (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B7561020.png)
![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)

![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)
![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)
![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)
![Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)



